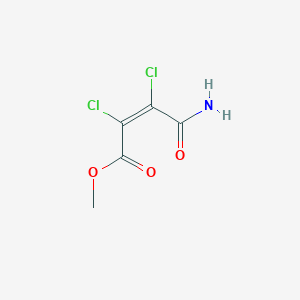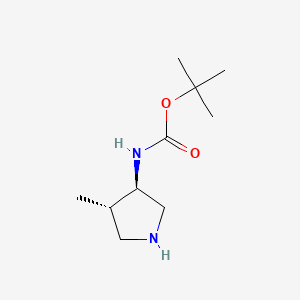![molecular formula C9H5Cl2N3O3 B2975219 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1807979-79-8](/img/structure/B2975219.png)
5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one” is a complex organic molecule that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The dichloropyridine group is likely to be electron-withdrawing, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dichloropyridine group could make it relatively polar, which would affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound is involved in the synthesis of nonstabilized azomethine ylides through decarboxylative condensation of α-amino acids with carbonyl compounds, generating N-unsubstituted or N-substituted azomethine ylides. These ylides are captured by olefinic, acetylenic, and carbonyl dipolarophiles producing pyrrolidines, pyrrolines, and oxazolidines, with 5-oxazolidinones acting as intermediaries in some cases (Tsuge, O., Kanemasa, S., Ohe, M., & Takenaka, S., 1987). Furthermore, the compound serves as a precursor in the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-ones, highlighting a novel scaffold-generating reaction that involves a triple domino sequence, demonstrating its versatility in organic synthesis (Janvier, P., Sun, X., Bienaymé, H., & Zhu, J., 2002).
Antimicrobial Activities
Studies also explore the compound's role in generating structures with potential antimicrobial activities. For instance, derivatives synthesized from reactions involving isonicotinic acid hydrazide have been evaluated for their antimicrobial activities, revealing that certain compounds exhibit significant effectiveness against both Gram-positive and Gram-negative bacteria (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009). Another study on 1,2,4-triazole derivatives highlighted their synthesis and the evaluation of their antimicrobial activities, further underscoring the potential of compounds related to 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one in contributing to the development of new antimicrobial agents (Holla, B. S., Rao, B., Shridhara, K., & Akberali, P. M., 2000).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-2-(2,6-dichloropyridine-3-carbonyl)-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-5-2-1-4(8(11)13-5)9(16)14-7(15)3-6(12)17-14/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFFPRBAODMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N2C(=O)C=C(O2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)
![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)



![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B2975150.png)



![2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2975157.png)
